molecular formula C12H15NO8 B121080 2-Nitrophenyl a-D-galactopyranoside CAS No. 19887-85-5

2-Nitrophenyl a-D-galactopyranoside

Cat. No.: B121080
CAS No.: 19887-85-5
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-IIRVCBMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl a-D-galactopyranoside is a synthetic compound widely used in biochemical research. It serves as a substrate for the enzyme β-galactosidase, which hydrolyzes the compound to produce a yellow chromogenic product, 2-nitrophenol. This property makes it valuable in various assays and diagnostic tests to measure β-galactosidase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl a-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The protecting groups are then removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl a-D-galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 2-nitrophenol and D-galactose.

Common Reagents and Conditions

    Reagents: β-galactosidase enzyme, water

    Conditions: Aqueous solution, pH 7.3, temperature around 37°C

Major Products

    2-Nitrophenol: A yellow chromogenic compound

    D-Galactose: A simple sugar

Scientific Research Applications

2-Nitrophenyl a-D-galactopyranoside is extensively used in various fields of scientific research:

    Chemistry: As a substrate in enzyme kinetics studies to measure β-galactosidase activity.

    Biology: In molecular biology for detecting lacZ gene expression in bacterial colonies.

    Medicine: In diagnostic assays to identify β-galactosidase deficiencies or monitor enzyme activity in clinical samples.

    Industry: In quality control processes for enzyme production and activity assays.

Comparison with Similar Compounds

2-Nitrophenyl a-D-galactopyranoside is unique due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity. Similar compounds include:

    4-Nitrophenyl β-D-galactopyranoside: Another chromogenic substrate for β-galactosidase, but with different spectral properties.

    o-Nitrophenyl β-D-galactopyranoside: A closely related compound used in similar applications but may have different solubility and stability characteristics.

    p-Nitrophenyl α-D-galactopyranoside: Used for detecting α-galactosidase activity, highlighting the specificity of this compound for β-galactosidase.

These comparisons underscore the specificity and utility of this compound in biochemical assays and research applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPCJHYPSUOFW-IIRVCBMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl a-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl a-D-galactopyranoside
Reactant of Route 4
2-Nitrophenyl a-D-galactopyranoside
Reactant of Route 5
2-Nitrophenyl a-D-galactopyranoside
Reactant of Route 6
2-Nitrophenyl a-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.